Diethyl (3,4-dichlorophenyl)(fluoro)malonate
Description
Properties
Molecular Formula |
C13H13Cl2FO4 |
|---|---|
Molecular Weight |
323.14 g/mol |
IUPAC Name |
diethyl 2-(3,4-dichlorophenyl)-2-fluoropropanedioate |
InChI |
InChI=1S/C13H13Cl2FO4/c1-3-19-11(17)13(16,12(18)20-4-2)8-5-6-9(14)10(15)7-8/h5-7H,3-4H2,1-2H3 |
InChI Key |
RSAUGNCHODTFJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)Cl)Cl)(C(=O)OCC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Route
- Reaction: Nucleophilic substitution of diethyl malonate with 3,4-dichlorobenzyl chloride or related electrophiles.
- Base: Sodium ethoxide or sodium hydride (NaH) in tetrahydrofuran (THF) is used to generate the malonate enolate.
- Conditions: Reflux or room temperature stirring for 2 hours or more.
- Mechanism: The base deprotonates the methylene group of diethyl malonate forming an enolate ion, which attacks the electrophilic carbon of the 3,4-dichlorobenzyl chloride, yielding the substituted malonate.
Representative Reaction Conditions and Yields
| Parameter | Details |
|---|---|
| Starting materials | Ethyl 2-(3,4-dichlorophenyl)acetate, NaH, diethyl carbonate |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Reflux (~65-70 °C) |
| Reaction time | 2 hours |
| Yield | Up to 100% (reported) |
This method is well-documented for producing diethyl 2-(3,4-dichlorophenyl)malonate with high purity and yield.
Fluorination of Diethyl 2-(3,4-dichlorophenyl)malonate to this compound
Fluorination Methods
Two main fluorination approaches are reported:
Fluorination via Halogen Exchange:
Starting from diethyl chloromalonate derivatives, the chlorine atom is replaced by fluorine using hydrogen fluoride (HF) or fluoride salts.Direct Fluorination Using Fluoride Reagents and Oxidants:
Utilizing reagents such as triethylamine pentahydrogen fluoride salt (Et3N·5HF) combined with oxidants like iodosylbenzene (PhIO) in solvents such as 1,2-dichloroethane (DCE).
Representative Fluorination Procedure (Halogen Exchange)
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reactants | Diethyl chloromalonate + HF or Et3N·5HF | 80-85% | Fluorination at 80-110 °C |
| Solvent | Dichloromethane or 1,2-dichloroethane (DCE) | Stirring under inert atmosphere | |
| Reaction time | 12-24 hours | Controlled addition of reagents | |
| Workup | Neutralization with aqueous NaHCO3, extraction | Purification via chromatography |
This method yields diethyl fluoromalonate derivatives with high purity (up to 96%) and good yield (~84%).
Fluorination via Microwave-Assisted Method
- Microwave irradiation has been employed to accelerate chlorination and fluorination steps, improving reaction times to minutes rather than hours, with comparable yields (~81% for chlorination, 83% for fluorination).
Integrated Preparation Method for this compound
A combined synthetic approach can be summarized as:
| Step | Reaction | Reagents & Conditions | Yield (%) |
|---|---|---|---|
| 1 | Formation of diethyl 2-(3,4-dichlorophenyl)malonate | Diethyl malonate + 3,4-dichlorobenzyl chloride, NaH, THF, reflux 2 h | ~100% |
| 2 | Chlorination to diethyl chloromalonate derivative | MgCl2 catalyzed chlorination under microwave or conventional heating | ~81% |
| 3 | Fluorination to this compound | HF or Et3N·5HF + PhIO in DCE, 70-110 °C, 12-24 h | ~83-85% |
This sequence ensures high overall yield and purity suitable for research and industrial applications.
Data Table Summarizing Key Preparation Parameters
| Parameter | Chlorination Step | Fluorination Step |
|---|---|---|
| Starting material | Diethyl malonate or derivative | Diethyl chloromalonate derivative |
| Catalyst/Promoter | Magnesium chloride (MgCl2) | Hydrogen fluoride (HF), Et3N·5HF, PhIO |
| Solvent | Dichloromethane, THF | 1,2-Dichloroethane, dichloromethane |
| Temperature | Microwave heating or 60-80 °C | 70-110 °C |
| Reaction time | 2-3 minutes (microwave) or hours | 12-24 hours |
| Yield (%) | 81% | 83-85% |
| Purification | Filtration, extraction, distillation | Neutralization, extraction, chromatography |
Research Findings and Notes
Catalyst Efficiency: Magnesium chloride is effective for chlorination of diethyl malonate to the chloro derivative, facilitating subsequent fluorination.
Fluorination Reagents: Triethylamine pentahydrogen fluoride salt combined with iodosylbenzene is a mild and efficient fluorinating system, avoiding harsh conditions and providing good selectivity.
Microwave-Assisted Synthesis: Microwave irradiation significantly reduces reaction time for chlorination and fluorination steps without compromising yield.
Purification: Standard organic workup including aqueous neutralization, solvent extraction, drying, and chromatographic purification ensures high-purity final products.
Industrial Considerations: Continuous flow and optimized batch reactors can be employed to scale up the synthesis with controlled temperature and pressure, improving yield and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Diethyl (3,4-dichlorophenyl)(fluoro)malonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluoro and dichlorophenyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and benzene as the solvent.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are typically employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used in the reaction.
Hydrolysis: The major products are the corresponding carboxylic acids.
Scientific Research Applications
Diethyl (3,4-dichlorophenyl)(fluoro)malonate is a chemical compound with applications in scientific research and industry. It features dichlorophenyl and fluoro groups attached to a malonate ester.
Scientific Research Applications
- Chemistry It serves as a building block in the synthesis of complex organic molecules.
- Biology It is used in studies involving enzyme inhibition and protein interactions.
- Medicine It is investigated for potential therapeutic uses because of its unique chemical properties.
- Industry It is utilized in the production of specialty chemicals and materials.
The biological activity of this compound primarily involves its role as an enzyme inhibitor. Studies have shown that it can inhibit enzymes involved in various metabolic processes, thereby affecting overall biochemical activity within cells. The specific mechanisms include:
- Enzyme Inhibition The compound interacts with specific enzymes, potentially altering their function and leading to downstream effects on metabolic pathways.
- Modulation of Receptor Activity It may also act as a modulator for certain receptors, influencing cellular signaling pathways.
Antiviral Activity
Research has indicated that derivatives of this compound exhibit significant antiviral properties. For instance, compounds based on this structure have shown effectiveness against the tobacco mosaic virus (TMV), demonstrating good to excellent antiviral activity.
Properties
Mechanism of Action
The mechanism of action of diethyl (3,4-dichlorophenyl)(fluoro)malonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve the disruption of normal enzyme function and protein interactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Dichlorophenyl vs. Other Aryl Groups
Diethyl (3,4-Dichlorophenyl)malonate (CAS 28751-26-0):
Diethyl Phenyl Malonate :
- Limited commercial availability .
Fluorinated Analogs
- Diethyl Ethylfluoromalonate: Synthesized via fluorination of sodium enolates with acetyl hypofluorite, yielding 77% efficiency. Hydrolysis produces α-fluorobutyric acid, highlighting fluorine’s role in metabolic stability . Compared to non-fluorinated malonates, fluorine increases electronegativity and resistance to oxidation.
- Diethyl [[(3-Chloro-4-fluorophenyl)amino]methylene]malonate (CAS 103976-11-0): Combines chloro and fluoro substituents on an aniline-linked malonate. Discontinued commercial status limits accessibility .
Physicochemical Properties
- Fluorine Impact: Introduces polarity and enhances metabolic stability but may reduce volatility compared to non-fluorinated analogs .
Environmental and Regulatory Considerations
Biological Activity
Diethyl (3,4-dichlorophenyl)(fluoro)malonate is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique structure allows it to interact with various biological targets, leading to diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₁₄H₁₄Cl₂F O₄
- Molecular Weight : 319.17 g/mol
The presence of the dichlorophenyl group enhances the compound's reactivity and ability to interact with biological systems.
The biological activity of this compound primarily involves its role as an enzyme inhibitor . Studies have shown that it can inhibit enzymes involved in various metabolic processes, thereby affecting overall biochemical activity within cells. The specific mechanisms include:
- Enzyme Inhibition : The compound interacts with specific enzymes, potentially altering their function and leading to downstream effects on metabolic pathways.
- Modulation of Receptor Activity : It may also act as a modulator for certain receptors, influencing cellular signaling pathways .
Antiviral Activity
Research has indicated that derivatives of this compound exhibit significant antiviral properties. For instance, compounds based on this structure have shown effectiveness against tobacco mosaic virus (TMV), demonstrating good to excellent antiviral activity .
Enzyme Inhibition
A notable study highlighted that this compound inhibits clostridial and bacillary collagenases in the low micro- to submicromolar range. This inhibition suggests potential applications in treating conditions where collagen degradation is a factor .
Case Studies and Research Findings
- Inhibition of Collagenases :
- Antiviral Efficacy :
- Enzyme Interaction Studies :
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Diethyl malonate | General enzyme inhibition | Simpler structure without dichlorophenyl |
| Diethyl 2-(4-chlorophenyl)malonate | Moderate enzyme inhibition | Contains only one chlorine atom |
| Diethyl 2-(3,4-dimethoxyphenyl)malonate | Lesser biological activity | Methoxy groups instead of chlorine |
| This compound | Significant enzyme inhibition; antiviral activity | Unique due to dichlorophenyl and fluorine |
Q & A
Q. What are the standard synthetic routes for Diethyl (3,4-dichlorophenyl)(fluoro)malonate?
The synthesis typically involves multi-step reactions:
- Step 1 : Esterification of malonic acid with ethanol under acidic catalysis to form diethyl malonate .
- Step 2 : Introduction of the 3,4-dichlorophenyl group via nucleophilic substitution or condensation. For fluorination, acetyl hypofluorite (CH₃COOF) is used to fluorinate enolates under mild conditions .
- Step 3 : Purification via chromatography or recrystallization to achieve >95% purity . Key reagents include hydroxylamine hydrochloride (for oximation), sodium acetate (base), and solvents like ethanol or DMF .
Q. Which spectroscopic methods are recommended for characterizing this compound?
- NMR : ¹H and ¹³C NMR to confirm substituent positions and ester linkages. Fluorine NMR (¹⁹F) identifies fluorine environments .
- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (C-F stretching) .
- Mass Spectrometry (HRMS) : Molecular ion matching C₁₄H₁₄Cl₂FO₄ (calc. 364.02 g/mol) .
Q. What are the primary research applications in medicinal chemistry?
- Antimicrobial Studies : Fluorinated malonates exhibit activity against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) via membrane disruption .
- Apoptosis Modulation : Dichlorophenyl derivatives interact with mitochondrial pathways, as seen in tumor suppression studies .
- Enzyme Inhibition : Acts as a malonate analog to inhibit succinate dehydrogenase in metabolic studies .
Advanced Research Inquiries
Q. How can reaction conditions be optimized to improve yield?
- Catalysts : Copper(I) iodide with 2-picolinic acid enables room-temperature α-arylation (yield: 85–92%) . Piperidine or ZnCl₂ enhances condensation efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve fluorination kinetics compared to ethanol .
- Temperature Control : Reflux (70–80°C) for esterification; fluorination at 0–5°C minimizes side reactions .
- Purification : Sequential column chromatography (silica gel → reverse-phase) removes unreacted diethyl malonate .
Q. What strategies address contradictory data in biological activity studies?
- Assay Variability : Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) to compare antimicrobial IC₅₀ values .
- Compound Stability : Monitor hydrolytic degradation via HPLC; malonates degrade in aqueous media (t₁/₂ = 12–24 hrs) .
- Synergistic Effects : In neurotoxicity studies, co-administration with MDMA altered dopamine release kinetics, requiring dose-response re-evaluation .
Q. How do substituents on the phenyl ring influence reactivity and bioactivity?
- Electron-Withdrawing Groups (Cl, F) : Enhance electrophilicity, improving nucleophilic substitution rates (e.g., 3,4-dichloro increases reactivity 3-fold vs. non-halogenated analogs) .
- Substituent Position : 3,4-Dichloro configuration optimizes steric accessibility for enzyme binding (e.g., IC₅₀ = 12 µM for succinate dehydrogenase vs. >100 µM for 2,5-dichloro) .
- Fluorine Impact : Fluorine at the malonate α-position increases metabolic stability (e.g., 77% yield in fluorobutyric acid synthesis ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
